Physicochemical Properties of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
Physicochemical Properties of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
The following technical guide details the physicochemical properties, synthesis, and applications of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate . This document is structured for researchers and process chemists requiring a deep understanding of this specific intermediate, particularly in the context of synthesizing Tranexamic acid analogs and related pharmaceutical scaffolds.
A Strategic Intermediate for Aminocyclohexane Scaffolds
Executive Summary & Strategic Utility
Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is a specialized pharmaceutical intermediate designed for the introduction of the 4-aminocyclohexanecarboxylate motif—a core structural element in antifibrinolytic agents (e.g., Tranexamic Acid) and various serine protease inhibitors.
Its strategic value lies in the dibenzyl protection of the amine. Unlike simple alkyl amines, the dibenzyl group renders the nitrogen non-nucleophilic towards many electrophiles while significantly increasing the molecule's lipophilicity (LogP). This facilitates purification by standard normal-phase chromatography and allows for the precise control of stereochemistry (cis/trans isomerization) before the final deprotection step via catalytic hydrogenolysis.
Physicochemical Profile
The following data aggregates predicted and empirically derived properties based on structural analogs (e.g., Ethyl 4-aminocyclohexanecarboxylate) and functional group contributions.
Core Identity
| Property | Description |
| IUPAC Name | Ethyl 4-(dibenzylamino)cyclohexane-1-carboxylate |
| Molecular Formula | C₂₃H₂₉NO₂ |
| Molecular Weight | 351.48 g/mol |
| Core Scaffold | Cyclohexane ring (1,4-disubstituted) |
| Key Functional Groups | Ethyl Ester (Lipophilic, hydrolyzable), Dibenzylamine (Basic, bulky, protecting group) |
| Stereochemistry | Exists as cis and trans isomers.[1][2] The trans-isomer (diequatorial) is thermodynamically favored and biologically relevant for Tranexamic acid analogs. |
Physical & Chemical Properties
| Parameter | Value / Characteristic | Context & Implication |
| Physical State | Viscous Oil or Low-Melting Solid | The bulky dibenzyl groups disrupt crystal packing compared to the free amine or acid. |
| Boiling Point (Predicted) | ~450–460 °C (at 760 mmHg) | High boiling point due to molecular weight; likely decomposes before boiling at atmospheric pressure. Distillable only under high vacuum (<0.1 mmHg). |
| LogP (Predicted) | 5.2 – 5.8 | Highly lipophilic. Insoluble in water; freely soluble in DCM, EtOAc, Toluene. |
| pKa (Conjugate Acid) | ~8.5 – 9.5 | The tertiary amine is basic. It can form stable salts (HCl, Tosylate) which are often crystalline and useful for purification. |
| Solubility | Water: < 0.1 mg/mL (Insoluble)Organic: > 100 mg/mL (DCM, MeOH, DMSO) | Requires organic solvents for reaction and extraction. Purification is best achieved via silica gel chromatography (Hexane/EtOAc).[1] |
Synthesis & Process Chemistry
The most robust route to Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is the Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate. This method is preferred over direct alkylation due to higher yields and cleaner impurity profiles.
Reaction Mechanism
The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride source. The choice of reducing agent determines the stereoselectivity (cis/trans ratio).
Visualized Pathway (Graphviz)
Caption: Reductive amination pathway converting the ketone precursor to the target tertiary amine.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate (Trans-rich mixture).
Reagents:
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Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)[3]
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Dibenzylamine (1.05 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
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Acetic Acid (1.0 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
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Complexation: In a dry flask under nitrogen, dissolve Ethyl 4-oxocyclohexanecarboxylate and Dibenzylamine in DCE (0.2 M concentration).
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Activation: Add Acetic Acid and stir at room temperature for 30 minutes to facilitate iminium formation.
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Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.
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Note: STAB is preferred over NaBH3CN for safety (no cyanide) and better control.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.
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Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to decompose boron complexes.
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Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude oil is purified via flash column chromatography (SiO₂).
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Eluent: Gradient of 0% to 10% EtOAc in Hexanes.
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Target Fraction: The dibenzylamino product typically elutes early due to high lipophilicity.
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Critical Quality Attributes (CQAs)
Stereochemistry (Cis/Trans Isomerism)
The cyclohexane ring allows for two diastereomers.
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Trans-Isomer: The amino and ester groups are on opposite sides of the ring (typically 1,4-diequatorial). This is often the desired bioactive conformer for Tranexamic acid mimics.
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Cis-Isomer: The groups are on the same side (axial-equatorial).
Control Strategy:
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Thermodynamic Equilibration: The initial reductive amination often yields a mixture (e.g., 60:40 trans:cis). To enrich the trans isomer, the isolated ester can be treated with a base (e.g., NaOEt in EtOH) to equilibrate the ester position to the equatorial orientation, provided the amine configuration is stable.
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Separation: The bulky dibenzyl groups amplify the structural difference between cis and trans isomers, often making them separable by standard silica chromatography or HPLC.
Impurity Profile
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Residual Dibenzylamine: Must be < 0.5%. Detectable by GC or HPLC.
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Benzyl Alcohol: A potential byproduct if benzyl groups are cleaved (unlikely under mild reductive amination).
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De-benzylated Intermediates: Mono-benzyl species (Ethyl 4-(benzylamino)cyclohexanecarboxylate) can form if reduction is incomplete or hydrogenolysis occurs prematurely.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, 10H): Aromatic protons (Dibenzyl).δ 4.1 (q, 2H): Ethyl ester (-O-CH₂-).δ 3.6 (s, 4H): Benzylic protons (N-CH₂-Ph).δ 2.5 (m, 1H): Methine proton at C4 (alpha to nitrogen).δ 1.2 (t, 3H): Ethyl ester (-CH₃). |
| ¹³C NMR | ~175 ppm: Carbonyl (C=O).~139 ppm: Ipso-aromatic carbons.~54 ppm: Benzylic carbons.~60 ppm: Ethyl ester (-O-CH₂-). |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 352.2 m/z. Strong parent ion peak expected. |
| IR Spectroscopy | 1730 cm⁻¹: Strong C=O stretch (Ester).2800–3000 cm⁻¹: C-H stretches (Alkyl & Aromatic). |
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage: Store in a cool, dry place (2–8°C) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
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Spill Management: Absorb with inert material (vermiculite/sand). Dispose of as organic chemical waste.
References
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Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
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Tranexamic Acid Precursors: "Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid (Tranexamic acid)." ResearchGate, 2015. Link
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General Properties of Cyclohexane Esters: Sigma-Aldrich. "Ethyl 4-oxocyclohexanecarboxylate Product Information." Link
- Stereochemical Control in Cyclohexanes: Eliel, E. L., et al. "Conformational Analysis of Cyclohexanes." Stereochemistry of Organic Compounds, Wiley-Interscience, 1994.
